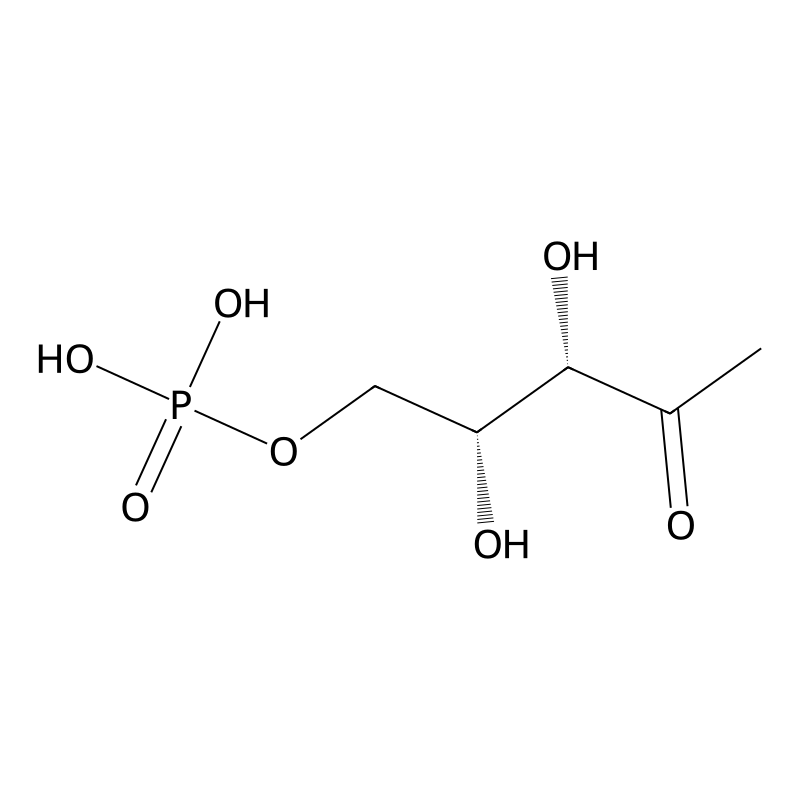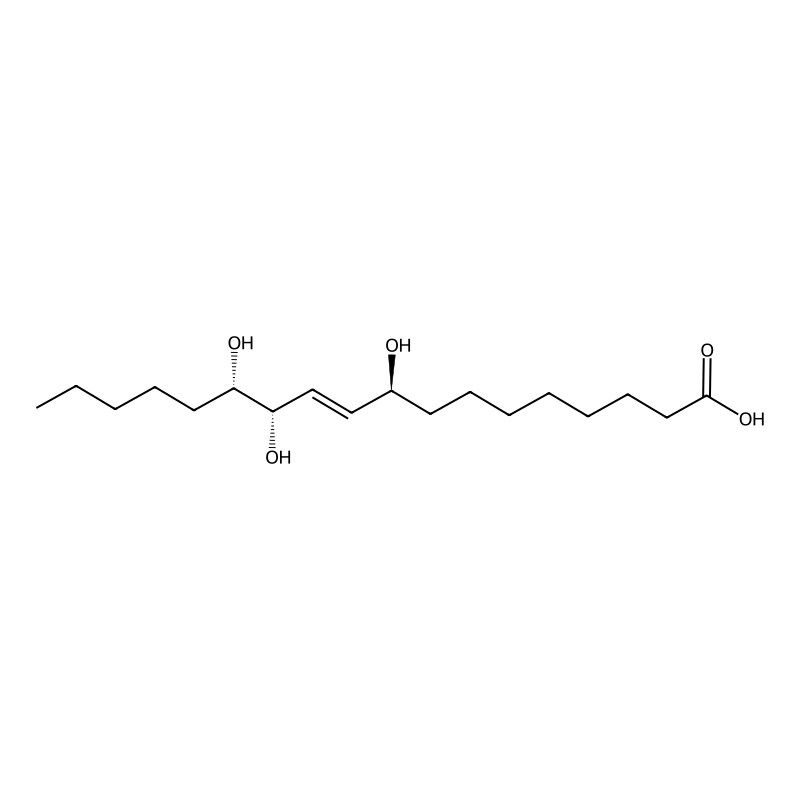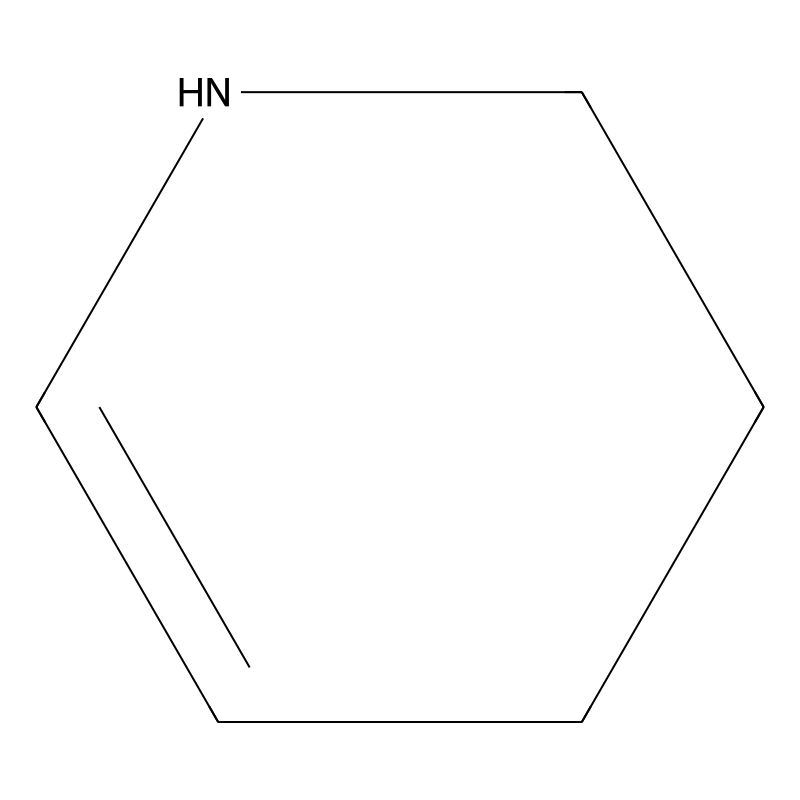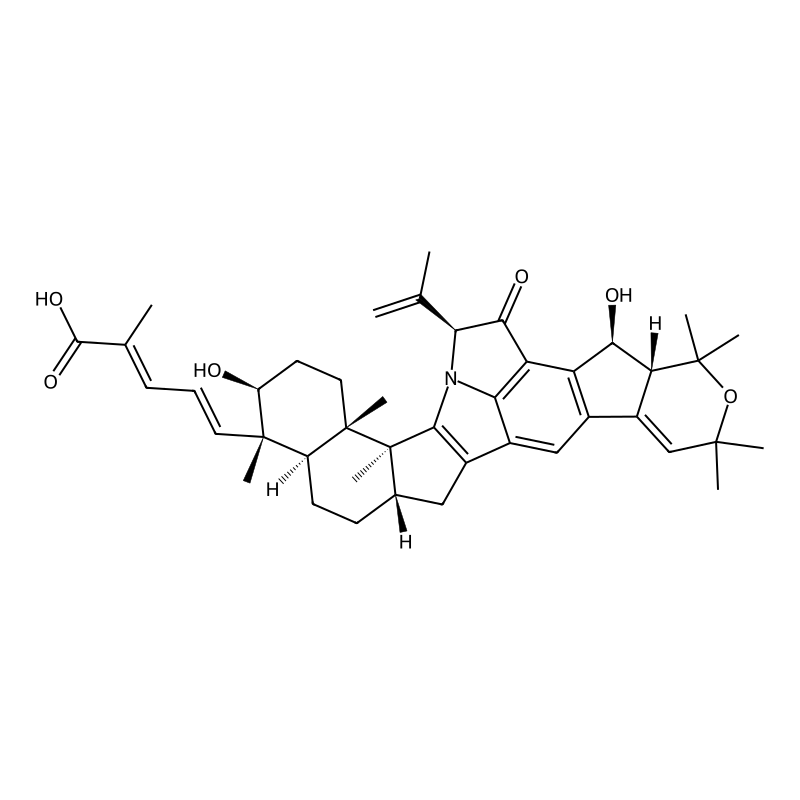Pss-(diphenylvinylsilyloxy)heptaclopent&
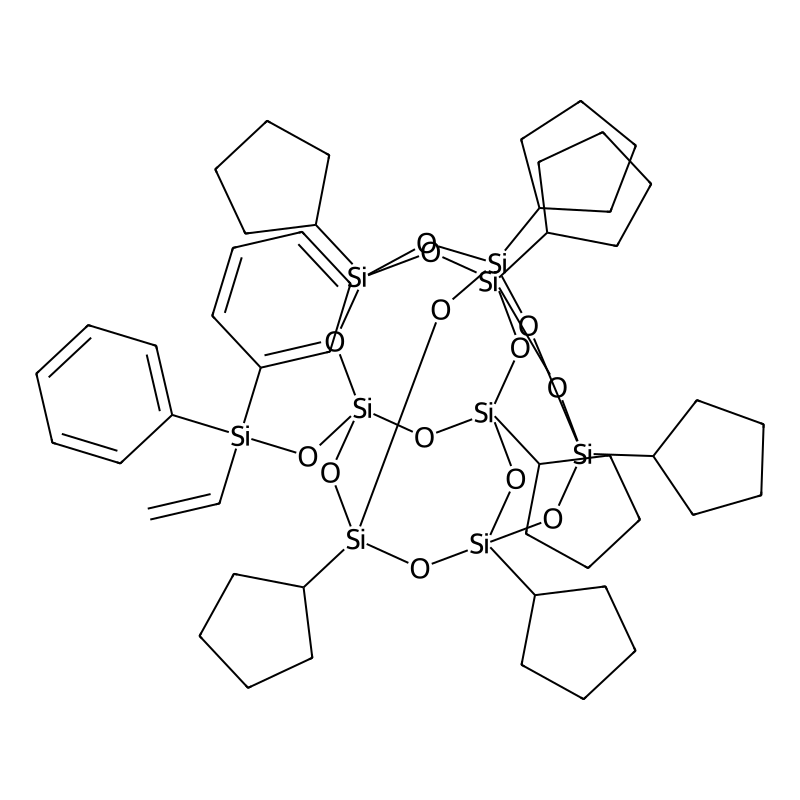
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pss-(diphenylvinylsilyloxy)heptaclopent is a complex organosilicon compound characterized by the presence of a heptacyclopentyl structure and diphenylvinylsilyloxy functional groups. This compound is notable for its unique molecular architecture, which combines silicon and carbon components, leading to interesting physical and chemical properties. The heptacyclopentyl framework contributes to its stability and potential applications in various fields, including materials science and organic synthesis.
The chemical reactivity of Pss-(diphenylvinylsilyloxy)heptaclopent can be explored through various types of reactions typical of organosilicon compounds. These may include:
- Hydrolysis: The silyloxy group can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups.
- Condensation Reactions: The compound can participate in condensation reactions with other silanes or organic compounds, forming siloxane linkages.
- Electrophilic Substitution: The diphenylvinyl group may undergo electrophilic aromatic substitution, allowing for further functionalization.
These reactions highlight the versatility of Pss-(diphenylvinylsilyloxy)heptaclopent in synthetic chemistry.
Synthesis of Pss-(diphenylvinylsilyloxy)heptaclopent typically involves multi-step organic synthesis techniques. Common methods may include:
- Preparation of Heptacyclopentyl Framework: This can be achieved through cyclization reactions starting from simpler cyclic precursors.
- Functionalization: Introduction of diphenylvinylsilyloxy groups can be accomplished through silylation reactions using appropriate silylating agents.
- Purification: The final product is often purified using chromatographic techniques to ensure high purity and yield.
These methods underline the complexity involved in synthesizing such advanced organosilicon compounds.
Pss-(diphenylvinylsilyloxy)heptaclopent has potential applications across various domains:
- Materials Science: Its unique properties may be exploited in the development of advanced materials, such as coatings or polymers with enhanced thermal and mechanical stability.
- Organic Synthesis: The compound can serve as a building block for more complex organic molecules in pharmaceutical or agrochemical research.
- Nanotechnology: Due to its structural characteristics, it may find use in nanostructured materials or devices.
Interaction studies involving Pss-(diphenylvinylsilyloxy)heptaclopent primarily focus on its behavior in biological systems or its reactivity with other chemical species. Investigating how this compound interacts with various substrates can provide insights into its potential applications and safety profile. Such studies could include:
- Assessing its compatibility with biological membranes.
- Evaluating its interactions with enzymes or other biomolecules.
These investigations are crucial for understanding both the efficacy and safety of this compound in practical applications.
Pss-(diphenylvinylsilyloxy)heptaclopent shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| PSS-Trivinylsilyloxy-Heptacyclopentyl | Heptacyclopentyl + Trivinyl | Multi-vinyl functionalization enhances reactivity |
| Diphenyldichlorosilane | Silane | Chlorine substituents increase electrophilicity |
| Octamethylcyclotetrasiloxane | Cyclic Siloxane | High thermal stability due to siloxane bonds |
Pss-(diphenylvinylsilyloxy)heptaclopent is unique due to its combination of diphenylvinyl and heptacyclopentyl functionalities, which may offer distinct reactivity patterns and applications compared to these similar compounds. Its specific architecture allows for targeted applications that leverage both silicon chemistry and organic synthesis capabilities.





